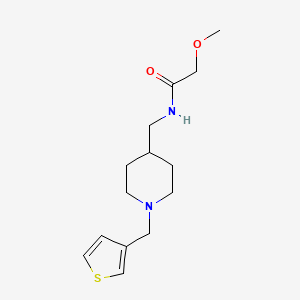

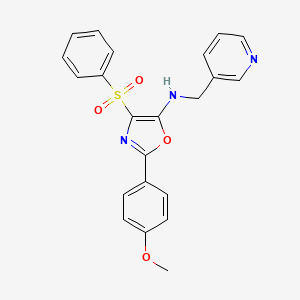

2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . It also has a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .

Chemical Reactions Analysis

The reactivity of this compound could be predicted based on its functional groups. The amide group might undergo hydrolysis or condensation reactions. The thiophene and piperidine rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .Scientific Research Applications

Pain Management and Anesthesia

Methoxyacetylfentanyl, like its parent compound fentanyl, belongs to the class of synthetic opioids. Researchers have investigated its potential as an analgesic for pain management and anesthesia. Its high potency suggests it could be useful in clinical settings where precise dosing and rapid onset of action are critical .

Pharmacological Studies

Scientists have studied methoxyacetylfentanyl to understand its pharmacological properties. These investigations include receptor binding studies, metabolic pathways, and interactions with opioid receptors. Such data contribute to our understanding of its mechanism of action and potential therapeutic applications .

Forensic Toxicology

Methoxyacetylfentanyl has emerged as a substance of concern in forensic toxicology. Researchers analyze its presence in biological samples (e.g., blood, urine, hair) to detect illicit use or accidental exposure. Understanding its metabolism and detection windows aids in toxicological assessments .

Designer Drug Trends

As a novel psychoactive substance, methoxyacetylfentanyl has appeared in the recreational drug market. Researchers monitor its prevalence, patterns of use, and associated risks. This information informs public health interventions and regulatory decisions .

Structure-Activity Relationship (SAR) Studies

Chemists explore the structure-activity relationship of methoxyacetylfentanyl by modifying its chemical structure. SAR studies help identify key functional groups responsible for its pharmacological effects. Insights gained from these studies can guide the design of safer and more effective opioids .

Analgesic Alternatives

Given the opioid epidemic, researchers seek alternatives to traditional opioids. Methoxyacetylfentanyl’s potency and unique structure make it an interesting candidate for developing novel analgesics with reduced side effects and abuse potential .

properties

IUPAC Name |

2-methoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-18-10-14(17)15-8-12-2-5-16(6-3-12)9-13-4-7-19-11-13/h4,7,11-12H,2-3,5-6,8-10H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRUPLDPDFJJKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1CCN(CC1)CC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2573231.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2573233.png)

![6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2573235.png)

![3-benzyl-N-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2573238.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylpyrimidine](/img/structure/B2573240.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2573241.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2573248.png)